molecular formula C20H15N3O3S3 B11534461 ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

Cat. No.: B11534461
M. Wt: 441.6 g/mol
InChI Key: OTAXFTAHIYIILJ-AUWJEWJLSA-N
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Description

Ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative and a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Thiophene Groups: Thiophene rings can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Functional Group Modifications: The cyano, amino, and ester groups can be introduced through nucleophilic substitution, amination, and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting activities such as enzyme inhibition or receptor modulation due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its various functional groups allow for interactions with biological targets, making it a promising scaffold for drug design.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The cyano and amino groups might form hydrogen bonds or ionic interactions with the active sites of proteins, while the thiophene rings could participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine cores but different substituents.

    Thiophene-Containing Compounds: Molecules featuring thiophene rings, such as thiophene-based drugs or materials.

Uniqueness

Ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is unique due to its combination of functional groups and structural features. This uniqueness could translate into distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15N3O3S3

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl (2Z)-5-amino-8-cyano-3-oxo-7-thiophen-3-yl-2-(thiophen-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C20H15N3O3S3/c1-2-26-20(25)16-15(12-4-6-28-10-12)13(8-21)19-23(17(16)22)18(24)14(29-19)7-11-3-5-27-9-11/h3-7,9-10,15H,2,22H2,1H3/b14-7-

InChI Key

OTAXFTAHIYIILJ-AUWJEWJLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CSC=C3)C#N)S/C(=C\C4=CSC=C4)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CSC=C3)C#N)SC(=CC4=CSC=C4)C2=O)N

Origin of Product

United States

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